molecular formula C24H16N2O B1244248 (2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one

(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one

Cat. No.: B1244248
M. Wt: 348.4 g/mol
InChI Key: YKWULJVVXOGHSJ-GMONCZTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-34734 is a lignan.

Scientific Research Applications

Crystal Structure Studies

The compound has been studied in various crystal structure analyses. For instance, Pohl et al. (1995) analyzed a structurally related diaza-cyclo-tetradecadiene ring system, providing insights into its molecular arrangement and symmetry properties (Pohl et al., 1995). Similarly, Shibahara et al. (2014) focused on a compound with a syn–anti–syn geometry and observed specific types of intermolecular short contacts in its crystal structure (Shibahara et al., 2014).

Macrocyclic Complexes

The compound is closely related to macrocyclic complexes and their interactions. Parker et al. (1985) synthesized macrocyclic ligands containing similar sub-units and studied their complexes with rhodium and palladium (Parker et al., 1985). This research contributes to understanding how such compounds interact with metals.

Electrochemical Behavior

The electrochemical behaviors of related compounds have been investigated. Gokmese et al. (2005) studied the electrochemical properties of a crown type polyether, which is structurally similar, providing insights into its reduction mechanisms and surface interactions (Gokmese et al., 2005).

Inclusion Compounds and Clathrate Structures

Research has also delved into the formation of inclusion compounds and clathrate structures. Bilge et al. (2008) explored how a bis-C-pivot macrocycle forms inclusion compounds with different solvents, revealing how such structures can be tailored (Bilge et al., 2008).

Properties

Molecular Formula

C24H16N2O

Molecular Weight

348.4 g/mol

IUPAC Name

(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one

InChI

InChI=1S/C24H16N2O/c27-24-22-20-15-9-3-1-7-13(15)19(14-8-2-4-10-16(14)20)21(22)23-25-17-11-5-6-12-18(17)26(23)24/h1-12,19-22H/t19?,20?,21-,22?/m0/s1

InChI Key

YKWULJVVXOGHSJ-GMONCZTGSA-N

Isomeric SMILES

C1=CC=C2C3C4[C@H](C(C2=C1)C5=CC=CC=C35)C6=NC7=CC=CC=C7N6C4=O

SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6=NC7=CC=CC=C7N6C4=O

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6=NC7=CC=CC=C7N6C4=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one
Reactant of Route 2
(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one
Reactant of Route 3
(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one
Reactant of Route 4
(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one
Reactant of Route 5
(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one
Reactant of Route 6
(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one

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